molecular formula C18H22N4O3 B4603824 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

Cat. No.: B4603824
M. Wt: 342.4 g/mol
InChI Key: CUDLZLABTBOKHG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.16919058 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, offering a vast array of biological activities for drug development. Research into the synthesis of these compounds often involves exploring new chemical entities such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. These studies are crucial for developing novel therapeutic agents and understanding the chemical space of potential drugs.

For instance, studies on the synthesis of thiophenylhydrazonoacetates have shown the utility of related compounds in generating a diverse range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine variants, which are significant for their potential biological activities (Mohareb et al., 2004). Additionally, the exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the potential therapeutic applications of these heterocyclic frameworks (Rahmouni et al., 2016).

Molecular Interaction Studies

The interaction of similar compounds with biological targets, such as cannabinoid receptors, has been investigated to understand the molecular basis of their action. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insights into the conformational preferences and binding interactions of these molecules, which are valuable for designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antiproliferative Activities

Research on heterocyclic compounds derived from chemical entities similar to this compound has revealed their potential in antimicrobial and antiproliferative applications. Compounds synthesized from related precursors have shown promising activities against various pathogens and cancer cell lines, underscoring the importance of such chemical investigations for pharmaceutical development (Fahim et al., 2021).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-22-15(7-8-19-22)14-4-3-9-21(14)18(23)20-13-5-6-16-17(12-13)25-11-10-24-16/h5-8,12,14H,2-4,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLZLABTBOKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.